2-Acetyl-3,5-dimethylpyrazine

Description

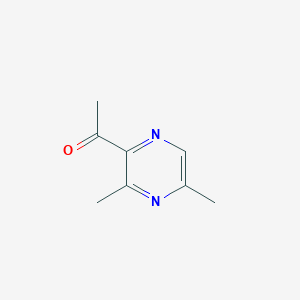

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dimethylpyrazin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-5-4-9-8(7(3)11)6(2)10-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGOSAWBWFUKDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1068938 | |

| Record name | 1-(3,5-Dimethylpyrazinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

70.00 °C. @ 7.00 mm Hg | |

| Record name | 2-Acetyl-3,5-dimethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54300-08-2 | |

| Record name | 2-Acetyl-3,5-dimethylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54300-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetyl-3,5-dimethylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054300082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(3,5-dimethyl-2-pyrazinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(3,5-Dimethylpyrazinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,5-dimethylpyrazinyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETYL-3,5-DIMETHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RES1FSY5Z7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Acetyl-3,5-dimethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Acetyl-3,5-dimethylpyrazine (CAS: 54300-08-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-3,5-dimethylpyrazine, with the CAS number 54300-08-2, is an aromatic ketone belonging to the pyrazine class of compounds.[1] Pyrazines are heterocyclic aromatic organic compounds that are widespread in nature and are known for their distinct aromas, often associated with roasted, nutty, or toasted scents.[2][3] While extensively used as a flavor and fragrance agent in the food and cosmetic industries, the broader biological activities and potential pharmaceutical applications of this compound remain an area of limited specific research.[3][4] This technical guide provides a comprehensive overview of the available technical data on this compound, including its chemical and physical properties, a plausible synthesis method, analytical techniques, and a discussion of the known biological activities of related pyrazine derivatives, which may inform future research into its therapeutic potential.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below. This data is essential for its handling, characterization, and use in experimental settings.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 54300-08-2 |

| IUPAC Name | 1-(3,5-dimethylpyrazin-2-yl)ethanone[5] |

| Molecular Formula | C₈H₁₀N₂O[5] |

| Molecular Weight | 150.18 g/mol [5] |

| Canonical SMILES | CC1=CN=C(C(=N1)C)C(=O)C[5] |

| InChI Key | UCGOSAWBWFUKDT-UHFFFAOYSA-N[5] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless to pale yellow liquid[6] |

| Odor | Roasted hazelnut with caramel popcorn nuances[1] |

| Boiling Point | 70 °C at 7 mmHg[1] |

| Density | 1.073 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.517[1] |

| Vapor Pressure | 3.00 mmHg at 20 °C[3] |

| Flash Point | 90.56 °C (195 °F)[3] |

| Solubility | Soluble in water and organic solvents[6] |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and effective method is the oxidation of its corresponding ethyl precursor, 2-ethyl-3,5-dimethylpyrazine. This method is analogous to the synthesis of other acetylpyrazines.

Experimental Protocol: Synthesis via Oxidation

This protocol is adapted from the synthesis of 2-acetyl-3-ethylpyrazine and outlines a potential route to this compound.

Materials and Equipment:

-

2-ethyl-3,5-dimethylpyrazine

-

Glacial acetic acid

-

Peracetic acid (40% solution)

-

Diethyl ether

-

Hexane

-

Anhydrous magnesium sulfate

-

Three-neck round-bottom flask

-

Stirrer, thermometer, reflux condenser, addition funnel

-

Heating mantle

-

Rotary evaporator

-

Fractional distillation apparatus

Procedure:

-

Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser, and an addition funnel, dissolve 2-ethyl-3,5-dimethylpyrazine in glacial acetic acid.

-

Heating: Heat the solution to 75 °C with constant stirring.

-

Oxidation: Slowly add a stoichiometric equivalent of 40% peracetic acid dropwise from the addition funnel over a period of 20-30 minutes. Maintain the reaction temperature at 75-80 °C. The color of the reaction mixture may change during this process.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 70-80 °C for an additional hour to ensure the reaction goes to completion.

-

Solvent Removal: Remove the acetic acid under reduced pressure using a rotary evaporator. The crude product will be an oily residue.

-

Purification:

-

Perform fractional distillation of the crude oil under vacuum to isolate the this compound.

-

For further purification, dissolve the collected fraction in diethyl ether, wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

-

Analytical Methods

The characterization and quantification of this compound are typically achieved through standard analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Table 3: Spectroscopic Data

| Technique | Data Highlights |

| Mass Spectrometry (GC-MS) | Molecular Ion (M+): m/z 150. Key fragments can be observed in publicly available spectra.[7] |

| ¹H NMR | Spectral data is available through chemical databases.[5] |

| ¹³C NMR | Spectral data is available through chemical databases.[5] |

Experimental Protocol: GC-MS Analysis

This protocol provides a general framework for the quantitative analysis of this compound in a sample matrix.

Materials and Equipment:

-

Gas chromatograph with a mass spectrometer detector (GC-MS)

-

A suitable capillary column (e.g., DB-5ms or equivalent)

-

Helium carrier gas

-

Sample containing this compound

-

Appropriate solvent (e.g., dichloromethane or hexane)

-

Internal standard (e.g., a deuterated pyrazine analog)

Procedure:

-

Sample Preparation:

-

Accurately weigh or measure the sample.

-

Perform a liquid-liquid or solid-phase extraction to isolate the volatile and semi-volatile compounds, including this compound, into a suitable solvent.

-

Spike the sample with a known concentration of an internal standard.

-

-

GC-MS System Parameters:

-

Injector: Split/splitless injector at 250 °C.

-

Oven Program: Start at 40 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes. (This program should be optimized for the specific sample matrix).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-300. For quantitative analysis, selected ion monitoring (SIM) of the characteristic ions of this compound and the internal standard is recommended.

-

-

Data Analysis:

-

Identify the this compound peak based on its retention time and mass spectrum.

-

Quantify the compound by creating a calibration curve using the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Biological Activity and Potential for Drug Development

While there is a lack of specific studies on the biological activities of this compound, the broader class of pyrazine derivatives has been shown to possess a wide range of pharmacological effects. These include antimicrobial, antioxidant, anti-inflammatory, and anticancer activities. For instance, some pyrazine derivatives have been investigated as inhibitors of c-Met and VEGFR-2, which are important targets in cancer therapy.

Given the absence of direct biological data for this compound, a logical first step for its investigation as a potential therapeutic agent would be a comprehensive biological screening.

Proposed Experimental Protocol: In Vitro Biological Screening

This protocol outlines a general approach for the initial biological evaluation of this compound.

Assays:

-

Cytotoxicity Assay:

-

Cell Lines: A panel of human cancer cell lines (e.g., from different tissue origins) and a non-cancerous control cell line.

-

Method: MTT or similar cell viability assays to determine the concentration-dependent cytotoxic effects and calculate the IC₅₀ value.

-

-

Antimicrobial Assay:

-

Microorganisms: A panel of pathogenic bacteria (Gram-positive and Gram-negative) and fungi.

-

Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

-

Antioxidant Assay:

-

Methods: DPPH radical scavenging assay and/or cellular antioxidant assays to evaluate the compound's ability to neutralize free radicals.

-

-

Enzyme Inhibition Assays:

-

Targets: Based on structural similarity to known inhibitors, select relevant enzymes for screening (e.g., kinases, proteases).

-

Method: In vitro enzyme activity assays to determine inhibitory potential.

-

Conclusion

This compound is a well-characterized compound in terms of its chemical and physical properties, primarily due to its use in the flavor and fragrance industry. However, its potential in the realm of drug discovery and development remains largely unexplored. The synthesis and analytical methods are straightforward and can be readily implemented in a research setting. The diverse biological activities of other pyrazine derivatives suggest that this compound could be a valuable candidate for biological screening to uncover novel therapeutic properties. This technical guide serves as a foundational resource for researchers interested in further investigating this intriguing molecule.

References

- 1. This compound | 54300-08-2 [chemicalbook.com]

- 2. Antioxidant Activities and Volatile Flavor Components of Selected Single-Origin and Blend Chocolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-acetyl-3,5(or 6)-dimethyl pyrazine, 72797-17-2 [thegoodscentscompany.com]

- 4. amsbio.com [amsbio.com]

- 5. This compound | C8H10N2O | CID 104721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Acetyl-3,(5 or 6)-dimethylpyrazine | C8H11N2O+ | CID 3085845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

The Ubiquitous Nutty and Roasted Notes: An In-depth Technical Guide on the Natural Occurrence of 2-Acetyl-3,5-dimethylpyrazine in Food

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetyl-3,5-dimethylpyrazine is a key aroma compound that imparts desirable nutty, roasted, and popcorn-like flavors to a wide variety of thermally processed foods. Its presence is a hallmark of the Maillard reaction, a complex series of chemical changes between amino acids and reducing sugars that are fundamental to the development of flavor and color in cooked foods. This technical guide provides a comprehensive overview of the natural occurrence of this compound in various food matrices, detailing its formation pathways, quantitative data, and the analytical methodologies used for its identification and quantification. This document is intended to be a valuable resource for researchers in food science, flavor chemistry, and drug development, offering insights into the generation and analysis of this significant flavor molecule.

Introduction

Volatile organic compounds (VOCs) play a pivotal role in defining the sensory profile of the foods we consume. Among the vast array of flavor compounds, pyrazines are a class of nitrogen-containing heterocyclic compounds renowned for their characteristic roasted, nutty, and toasted aromas. This compound, a member of the pyrazine family, is of particular interest due to its potent and desirable flavor profile, reminiscent of roasted hazelnuts and popcorn.[1] Its formation is intricately linked to the Maillard reaction, a non-enzymatic browning reaction that is central to the flavor development of numerous food products, including coffee, cocoa, baked goods, and roasted nuts.[1][2][3] Understanding the natural occurrence and formation of this compound is crucial for controlling and optimizing flavor in food production and for identifying potential applications in other fields, such as pharmaceuticals.

Natural Occurrence and Quantitative Data

This compound has been identified in a range of thermally processed foods. Its concentration can vary significantly depending on the food matrix, processing conditions (e.g., temperature and time), and the availability of specific precursors. The following tables summarize the quantitative data on the occurrence of this compound and related pyrazines in various food products.

Table 1: Quantitative Occurrence of this compound and Related Pyrazines in Selected Foods

| Food Product | Compound | Concentration Range | Reference |

| Chocolate & Cocoa | 2-Ethyl-3,5-dimethylpyrazine | - | [4] |

| 2,5-Dimethylpyrazine | 1.99 - 10.18 mg/kg | [4] | |

| 2,3-Dimethylpyrazine | 2.74 - 15.11 mg/kg | [4] | |

| Trimethylpyrazine | 15.01 - 81.39 mg/kg | [4] | |

| Tetramethylpyrazine | 60.31 - 285.74 mg/kg | [4] | |

| Bread Crust | 2-Ethyl-3,5-dimethylpyrazine | < 1 - 16 µg/kg | [4] |

| Roasted Peanuts | Methylpyrazine | - | [5] |

| 2,5-Dimethylpyrazine | - | [5] | |

| 2-Ethyl-5-methylpyrazine | - | [5] | |

| Coffee | This compound | Detected, not quantified | [6][7] |

| 2-Acetyl-3,6-dimethylpyrazine | Detected, not quantified | [7] |

Note: Data for this compound is limited in some food categories, with many studies focusing on more abundant pyrazines.

Formation Pathways

The primary route for the formation of this compound in food is the Maillard reaction. Microbial activity can also contribute to the synthesis of pyrazines, although this is less specific for this compound.

Maillard Reaction

The Maillard reaction is a complex cascade of reactions initiated by the condensation of a reducing sugar and an amino acid.[2][8][9] The formation of pyrazines occurs in the intermediate and final stages of this reaction. The general pathway involves the formation of α-aminoketones, which then condense to form dihydropyrazines. Subsequent oxidation of these intermediates leads to the formation of the stable aromatic pyrazine ring.

A proposed specific pathway for the formation of 2-ethyl-3,5-dimethylpyrazine, a structurally similar and often co-occurring pyrazine, involves the reaction of 2,3-pentanedione with an amino acid. The α-dicarbonyl compound, 2,3-pentanedione, can be formed from the degradation of sugars. This intermediate reacts with an amino group donor to form an α-aminoketone, which is a key precursor for the pyrazine ring.[10]

Microbial Formation

Certain bacteria, particularly species of Bacillus, are known to produce a variety of alkylpyrazines during fermentation.[11] For instance, Bacillus subtilis has been shown to produce 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine from L-threonine.[11][12] The enzymatic pathway involves the conversion of L-threonine to aminoacetone, a key precursor that can spontaneously condense to form dihydropyrazines, which are then oxidized to pyrazines.[11][12] While the direct microbial synthesis of this compound is not as well-documented, the formation of its precursors through microbial metabolism is a potential contributing pathway in fermented foods.

Experimental Protocols

The analysis of this compound in food matrices typically involves extraction of the volatile compounds followed by gas chromatography-mass spectrometry (GC-MS) for separation, identification, and quantification. Headspace solid-phase microextraction (HS-SPME) and stir bar sorptive extraction (SBSE) are two commonly employed solventless extraction techniques.

Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS

HS-SPME is a sensitive and efficient method for extracting volatile and semi-volatile compounds from the headspace of a sample.

Materials:

-

Food sample (e.g., ground coffee, powdered bread crust)

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Internal standard (e.g., 2-methyl-3-heptanone or a deuterated pyrazine analog)

-

Sodium chloride (NaCl)

-

GC-MS system equipped with a SPME-compatible inlet

Procedure:

-

Sample Preparation: Weigh 1-5 g of the homogenized solid food sample into a 20 mL headspace vial. For liquid samples, use 5-10 mL.

-

Addition of Salt and Internal Standard: Add a saturating amount of NaCl to aqueous samples to increase the volatility of the analytes. Spike the sample with a known amount of the internal standard solution.

-

Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 60-80°C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) while maintaining the temperature and agitation.

-

Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the heated GC injection port (e.g., 250°C) for thermal desorption of the analytes onto the GC column.

-

Data Analysis: Identify this compound based on its retention time and mass spectrum. Quantify the compound by comparing its peak area to that of the internal standard and using a calibration curve.

Stir Bar Sorptive Extraction (SBSE) coupled with GC-MS

SBSE is another sensitive extraction technique that utilizes a magnetic stir bar coated with a sorbent phase.

Materials:

-

Food sample (liquid or a liquid extract of a solid)

-

Glass vials

-

PDMS-coated stir bars (Twister®)

-

Internal standard

-

Magnetic stirrer

-

Thermal desorption unit (TDU) coupled to a GC-MS system

Procedure:

-

Sample Preparation: Place a defined volume of the liquid sample or sample extract into a glass vial.

-

Addition of Internal Standard: Add a known amount of the internal standard solution to the sample.

-

Extraction: Place the PDMS-coated stir bar into the vial and stir the sample at a constant speed for a specified time (e.g., 60-120 minutes) at a controlled temperature.

-

Post-Extraction: Remove the stir bar, rinse it with a small amount of deionized water, and gently dry it with a lint-free tissue.

-

Thermal Desorption and GC-MS Analysis: Place the stir bar into a glass thermal desorption tube and introduce it into the TDU of the GC-MS system. The analytes are thermally desorbed and transferred to the GC column.

-

Data Analysis: As with HS-SPME, identify and quantify this compound based on its retention time, mass spectrum, and the internal standard.

Conclusion

This compound is a significant contributor to the desirable roasted and nutty aromas of many thermally processed foods. Its formation is predominantly a result of the Maillard reaction, with microbial metabolism also playing a potential role in certain food systems. The concentration of this compound is influenced by a variety of factors, including the composition of the raw materials and the processing conditions. Accurate quantification of this compound is essential for flavor research and quality control in the food industry. The detailed experimental protocols provided in this guide, utilizing techniques such as HS-SPME-GC-MS and SBSE-GC-MS, offer robust methods for the analysis of this important flavor compound. Further research is warranted to fully elucidate the specific precursors and reaction kinetics leading to the formation of this compound in different food matrices, which will enable more precise control over flavor development in food products.

References

- 1. 2-acetyl-3,5(or 6)-dimethyl pyrazine, 72797-17-2 [thegoodscentscompany.com]

- 2. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0039999) [hmdb.ca]

- 7. Human Metabolome Database: Showing metabocard for 2-Acetyl-3,6-dimethylpyrazine (HMDB0039998) [hmdb.ca]

- 8. futurelearn.com [futurelearn.com]

- 9. home.sandiego.edu [home.sandiego.edu]

- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 11. journals.asm.org [journals.asm.org]

- 12. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sensory Blueprint of 2-Acetyl-3,5-dimethylpyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the sensory characteristics of 2-Acetyl-3,5-dimethylpyrazine, a key aroma compound found in a wide variety of cooked and roasted foods. This document outlines its distinct odor and flavor profile, presents available quantitative sensory data, details experimental protocols for its sensory evaluation, and illustrates the biochemical pathway of its perception.

Odor and Flavor Profile

This compound is a potent and multifaceted aroma compound renowned for its characteristic nutty and roasted notes. Its sensory profile is complex, contributing significantly to the desirable aromas associated with the Maillard reaction in thermally processed foods.

The primary odor descriptors for this compound include:

-

Nutty: Predominantly characterized by roasted hazelnut and peanut nuances.

-

Roasted: A general toasted and browned character.

-

Popcorn-like: A distinct buttery and corn-like aroma.

-

Caramel: Sweet, burnt sugar notes.

Secondary and more subtle descriptors often include corn chip, toasted grain, and cocoa-like nuances.[1][2] The perceived aroma is highly dependent on the concentration of the compound.

Quantitative Sensory Data

Precise quantitative data is essential for understanding the sensory impact of this compound. The following tables summarize the available sensory threshold data.

Table 1: Taste and Detection Thresholds of this compound

| Parameter | Concentration | Medium | Sensory Descriptors |

| Taste Threshold | 5 ppm | Not Specified | Almond, caramel, cocoa, hazelnut, peanut, pistachio, toffee, and coffee-like |

| Detection Threshold | 1% | Not Specified | Musty roasted cocoa, nutty peanut with a caramel-like nuance |

Note: The medium for the above-reported values was not specified in the available literature. Sensory thresholds are typically determined in a neutral medium like water or oil to establish a baseline.

Experimental Protocols for Sensory Evaluation

To ensure accurate and reproducible sensory data, standardized methodologies are imperative. The following are detailed protocols for two key sensory evaluation techniques applicable to this compound.

Quantitative Descriptive Analysis (QDA)

QDA is a comprehensive sensory method used to identify and quantify the sensory attributes of a product. A trained panel develops a specific vocabulary to describe the aroma and flavor of a compound and then rates the intensity of each attribute.

Objective: To develop a detailed sensory profile of this compound and to quantify the intensity of its aroma and flavor attributes.

Materials:

-

High-purity this compound

-

Odor-free, deionized water or refined, neutral oil (as a solvent)

-

Glass sample vials with PTFE-lined caps

-

A trained sensory panel of 10-12 individuals

-

Sensory booths with controlled lighting and ventilation

-

Data collection software

Methodology:

-

Panelist Selection and Training:

-

Select panelists based on their sensory acuity, descriptive ability, and availability.

-

Conduct training sessions (typically 20-40 hours) to familiarize panelists with the aroma of this compound and related pyrazines.

-

Develop a consensus vocabulary for the key aroma and flavor attributes. Reference standards for nutty, roasted, and popcorn aromas should be used (e.g., roasted hazelnuts, freshly made popcorn, toasted bread).

-

-

Sample Preparation:

-

Prepare a series of dilutions of this compound in the chosen solvent (water or oil) at concentrations relevant to its typical use levels in food products.

-

Present samples to panelists in coded, identical vials at a controlled temperature.

-

-

Sensory Evaluation:

-

Panelists individually evaluate the samples in the sensory booths.

-

Each panelist rates the intensity of each agreed-upon sensory attribute on a continuous line scale (e.g., a 15-cm line scale anchored with "low" and "high").

-

Panelists should cleanse their palate between samples using unsalted crackers and deionized water.

-

-

Data Analysis:

-

Analyze the intensity ratings using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples.

-

Visualize the results using spider web plots or bar charts to represent the sensory profile of the compound at different concentrations.

-

Determination of Odor and Taste Thresholds using the 3-Alternative Forced Choice (3-AFC) Method

The 3-AFC test is a standard method for determining the detection threshold of a substance.

Objective: To determine the lowest concentration of this compound that can be reliably detected by a sensory panel.

Materials:

-

High-purity this compound

-

Odor-free, deionized water

-

Glass sniffing bottles or taste sample cups with lids

-

Precision pipettes and volumetric flasks for dilutions

-

A sensory panel of at least 15-20 individuals

Methodology:

-

Sample Preparation:

-

Prepare a series of ascending dilutions of this compound in water, typically on a logarithmic scale.

-

-

Test Presentation:

-

For each concentration level, present three samples to each panelist. Two of the samples will be blanks (water only), and one will contain the pyrazine dilution.

-

The order of presentation should be randomized for each panelist.

-

-

Evaluation:

-

Instruct panelists to identify the "odd" sample (the one containing the pyrazine).

-

Record the responses for each panelist at each concentration level.

-

-

Data Analysis:

-

Calculate the group's best-estimate threshold, which is the concentration at which 50% of the panel can correctly identify the odd sample above chance (which is 33.3% in a 3-AFC test).

-

Signaling Pathways in Odor Perception

The perception of pyrazines, including this compound, is initiated by the interaction of the odorant molecule with specific olfactory receptors in the nasal epithelium.

Recent research has identified the odorant receptor OR5K1 as being specialized in recognizing pyrazines in humans and other animals. The binding of a pyrazine molecule to this G-protein coupled receptor (GPCR) triggers a cascade of intracellular events.

The following diagram illustrates the generalized olfactory signal transduction pathway initiated by the binding of an odorant molecule to an olfactory receptor.

Caption: Generalized olfactory signal transduction pathway for pyrazines.

Workflow for Quantitative Descriptive Analysis (QDA)

The following diagram outlines the workflow for conducting a QDA sensory evaluation.

Caption: Workflow for Quantitative Descriptive Analysis.

Logical Relationship for 3-AFC Threshold Test

The following diagram illustrates the logical steps involved in a 3-AFC sensory test.

Caption: Logical flow of a 3-AFC sensory test.

References

The Genesis of Nutty and Roasted Aromas: A Technical Guide to the Formation of 2-Acetyl-3,5-dimethylpyrazine in the Maillard Reaction

For Researchers, Scientists, and Drug Development Professionals

The Maillard reaction, a complex network of non-enzymatic browning reactions between amino acids and reducing sugars, is fundamental to the development of characteristic flavors and aromas in thermally processed foods. Among the myriad of compounds generated, pyrazines are a crucial class of heterocyclic compounds responsible for desirable nutty, roasted, and toasted notes. This in-depth technical guide focuses on the formation of a specific, yet significant pyrazine derivative: 2-acetyl-3,5-dimethylpyrazine. This document provides a comprehensive overview of its formation pathways, key precursors, influencing factors, and detailed methodologies for its synthesis and analysis in model systems.

The Core Chemistry: Formation Pathways of this compound

The formation of this compound is a multi-step process rooted in the intricate cascade of the Maillard reaction. While the precise, universally accepted pathway for this specific molecule is a subject of ongoing research, a plausible mechanism can be elucidated from the well-established principles of pyrazine and acetylpyrazine formation. The key stages involve the generation of α-dicarbonyl compounds, Strecker degradation of amino acids, and subsequent condensation and oxidation reactions.

A primary proposed pathway involves the reaction of α-dicarbonyl compounds, such as diacetyl (2,3-butanedione) and methylglyoxal, with amino acids. Diacetyl can serve as a precursor for the acetyl group, while methylglyoxal can contribute to the pyrazine ring backbone. The Strecker degradation of amino acids like alanine is crucial for the formation of α-aminoketones, which are the fundamental building blocks of the pyrazine ring.

The proposed formation pathway can be summarized as follows:

-

Generation of α-Dicarbonyls: Thermal degradation of sugars and the Maillard reaction itself produce highly reactive α-dicarbonyl compounds like diacetyl and methylglyoxal.

-

Strecker Degradation and α-Aminoketone Formation: An amino acid, such as alanine, reacts with an α-dicarbonyl compound (e.g., methylglyoxal) via Strecker degradation to form an α-aminoketone (e.g., 1-amino-2-propanone) and a Strecker aldehyde.

-

Formation of an Acetyl-containing Intermediate: Another α-aminoketone, this one containing an acetyl group, is necessary. This could potentially form from the reaction of an amino acid with diacetyl.

-

Condensation: The two different α-aminoketone intermediates condense to form a dihydropyrazine intermediate.

-

Oxidation: The dihydropyrazine intermediate is subsequently oxidized to the stable aromatic this compound.

Quantitative Data on Pyrazine Formation

The yield of pyrazines in the Maillard reaction is highly dependent on various factors, including the types of precursors, temperature, pH, and reaction time. While specific quantitative data for this compound is limited in publicly available literature, data for structurally similar pyrazines in different food model systems provide valuable insights into the expected concentration ranges. The following table summarizes quantitative data for key pyrazines, including a closely related acetyl-pyrazine, found in different matrices.

| Pyrazine Compound | Food Model System/Product | Concentration (µg/kg) | Reference |

| 2-Acetyl-3-methylpyrazine | Soy Sauce Aroma Type Baijiu | Sub-threshold levels, contributes to roasted aroma | [1] |

| 2,5-Dimethylpyrazine | Lysine/Glucose Solid Model | Variable with reaction time and temperature | [2] |

| 2,3,5-Trimethylpyrazine | Lysine-containing dipeptide/Glucose Model | Higher yield compared to free amino acid models | [3] |

| 2-Ethyl-3,5-dimethylpyrazine | Lysine/Glucose Model | Significant formation observed | [4] |

Experimental Protocols

To facilitate further research into the formation of this compound, this section provides a detailed experimental protocol for a Maillard reaction model system, followed by a method for the extraction and analysis of the generated volatile compounds.

Maillard Reaction Model System for Acetyl-Dimethylpyrazine Formation

This protocol is designed to generate acetyl- and dimethyl-substituted pyrazines in a controlled laboratory setting.

Materials:

-

L-Alanine (or other suitable amino acid)

-

D-Glucose (or other reducing sugar)

-

Diacetyl (2,3-butanedione)

-

Methylglyoxal

-

Phosphate buffer (0.1 M, pH 7.4)

-

Sealed reaction vials (e.g., 20 mL headspace vials with PTFE/silicone septa)

-

Heating block or oven

Procedure:

-

Prepare Precursor Solutions:

-

Prepare a 1 M solution of L-alanine in 0.1 M phosphate buffer (pH 7.4).

-

Prepare a 1 M solution of D-glucose in 0.1 M phosphate buffer (pH 7.4).

-

Prepare a 0.5 M solution of diacetyl in 0.1 M phosphate buffer (pH 7.4).

-

Prepare a 0.5 M solution of methylglyoxal in 0.1 M phosphate buffer (pH 7.4).

-

-

Set up Reaction Mixtures:

-

In a sealed reaction vial, combine 1 mL of the L-alanine solution, 1 mL of the D-glucose solution, 0.5 mL of the diacetyl solution, and 0.5 mL of the methylglyoxal solution.

-

Prepare control reactions by omitting one or more of the precursors to identify their specific contribution to the product profile.

-

-

Reaction Incubation:

-

Securely cap the reaction vials.

-

Place the vials in a heating block or oven preheated to 120-140°C.

-

Heat for a specified duration, for example, 60-90 minutes.[3]

-

-

Cooling and Storage:

-

After the incubation period, remove the vials from the heat source and allow them to cool to room temperature.

-

Store the samples at -20°C until analysis to minimize the loss of volatile compounds.

-

References

- 1. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]

Technical Guide: Spectroscopic Analysis of 2-Acetyl-3,5-dimethylpyrazine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-3,5-dimethylpyrazine (CAS No: 54300-08-2) is a heterocyclic aromatic compound belonging to the pyrazine and aryl alkyl ketone classes.[1] With a molecular formula of C₈H₁₀N₂O and a molecular weight of 150.18 g/mol , it is recognized for its nutty, hazelnut, and caramel-like aroma.[1][2] It is a significant flavor component found in roasted foods like coffee.[2] This document provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols for its characterization.

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.35 | Singlet | 1H | Pyrazine ring H |

| ~2.65 | Singlet | 3H | Acetyl group (-COCH₃) |

| ~2.58 | Singlet | 3H | Pyrazine ring -CH₃ |

| ~2.55 | Singlet | 3H | Pyrazine ring -CH₃ |

Table 2: ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Assignment |

| ~200.0 | Carbonyl carbon (C=O) |

| ~152.0 | Pyrazine ring C (quaternary) |

| ~148.0 | Pyrazine ring C (quaternary) |

| ~145.0 | Pyrazine ring C-H |

| ~143.0 | Pyrazine ring C (quaternary) |

| ~25.0 | Acetyl methyl carbon (-COCH₃) |

| ~21.5 | Pyrazine ring methyl carbon (-CH₃) |

| ~21.0 | Pyrazine ring methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum is characterized by a strong carbonyl absorption, typical for an aromatic ketone.[3][4]

Table 3: Key IR Absorption Bands (Technique: Attenuated Total Reflectance - ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900-3000 | Medium | C-H Stretch (Alkyl) |

| ~1690-1715 | Strong | C=O Stretch (Aromatic Ketone)[3][5] |

| ~1500-1600 | Medium-Strong | C=N and C=C Stretch (Pyrazine Ring) |

| ~1250-1350 | Medium | C-C Stretch |

Mass Spectrometry (MS)

Mass spectrometry data reveals the molecular weight and key fragmentation patterns of the molecule.

Table 4: Mass Spectrometry (GC-MS) Data (Ionization: Electron Ionization - EI)

| m/z | Relative Intensity | Assignment / Fragment |

| 150 | High | [M]⁺ (Molecular Ion)[6][7] |

| 135 | Medium | [M - CH₃]⁺ |

| 107 | High | [M - COCH₃]⁺ |

| 43 | High | [COCH₃]⁺ |

Visualization of Analytical Processes

General Spectroscopic Workflow

The following diagram illustrates a standard workflow for the spectroscopic characterization of a small organic molecule like this compound.

Logical Flow of Structure Elucidation

Different spectroscopic techniques provide complementary information that, when combined, confirms the molecule's structure.

Key Mass Spectrometry Fragmentation Pathways

Electron Ionization (EI) of the title compound leads to characteristic fragmentation, primarily through alpha-cleavage adjacent to the carbonyl group.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented.

General Sample Preparation

-

Purity Confirmation : Ensure the purity of the this compound sample (>98%) using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Solvent Selection : Use high-purity deuterated solvents for NMR (e.g., Chloroform-d, CDCl₃) and spectroscopic grade solvents for MS and IR dilution if necessary.

-

Concentration :

-

For NMR, prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent.

-

For GC-MS, prepare a dilute solution (e.g., 10-100 µg/mL) in a volatile organic solvent like methanol or ethyl acetate.[8]

-

NMR Spectroscopy Protocol

-

Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition :

-

Pulse Program : Standard single-pulse sequence.

-

Spectral Width : Set to approximately 16 ppm.

-

Acquisition Time : ~4 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 16 scans for a sufficiently concentrated sample.

-

Processing : Apply a 0.3 Hz line broadening, Fourier transform, phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) or tetramethylsilane (TMS) at 0 ppm.[9]

-

-

¹³C{¹H} NMR Acquisition :

-

Pulse Program : Standard proton-decoupled carbon experiment (e.g., 'zgpg30').

-

Spectral Width : Set to approximately 240 ppm.

-

Acquisition Time : ~1-2 seconds.

-

Relaxation Delay : 2 seconds.

-

Number of Scans : 1024 or more scans to achieve an adequate signal-to-noise ratio.

-

Processing : Apply a 1.0 Hz line broadening, Fourier transform, and reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).[9]

-

IR Spectroscopy Protocol

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Analysis :

-

Place a small drop of the neat liquid or a few crystals of the solid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Ensure firm contact between the sample and the crystal using the pressure clamp.

-

-

Data Acquisition :

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance after automatic background subtraction by the instrument software.

-

Mass Spectrometry Protocol

-

Instrumentation : Employ a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Gas Chromatography (GC) Method :

-

Column : Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection : Inject 1 µL of the prepared sample solution into the GC inlet, set to a temperature of ~250°C.

-

Oven Program : Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-15°C/min to a final temperature of ~280°C.

-

-

Mass Spectrometry (MS) Method :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Analyzer : Quadrupole or Time-of-Flight (TOF).

-

Scan Range : Scan from m/z 40 to 300.

-

Calibration : Calibrate the m/z scale using a known reference compound before analysis to ensure high mass accuracy.[10] External calibration is standard, with internal calibration (lock mass) used for enhanced accuracy.[10]

-

Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern by comparing it to known fragmentation rules for ketones and pyrazines.

-

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0039999) [hmdb.ca]

- 2. This compound | 54300-08-2 [chemicalbook.com]

- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Ketone IR Spectroscopy Analysis - Berkeley Learning Hub [lms-dev.api.berkeley.edu]

- 6. This compound | C8H10N2O | CID 104721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to the Solubility of 2-Acetyl-3,5-dimethylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-acetyl-3,5-dimethylpyrazine, a key aroma compound found in many roasted and baked foods. Understanding its solubility is critical for its application in food science, as well as for its potential use in pharmaceutical and other chemical industries. This document summarizes the available solubility data, outlines detailed experimental protocols for its determination, and provides visual workflows to aid in experimental design.

Quantitative Solubility Data

Quantitative experimental data on the solubility of this compound in a wide range of solvents is not extensively available in peer-reviewed literature. The following tables summarize the currently accessible qualitative and estimated quantitative data.

Table 1: Qualitative and Estimated Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Data Type | Source |

| Water | 25 | 18.55 g/L | Estimated | [1] |

| Water | Not Specified | Slightly Soluble | Qualitative | [2] |

| Organic Solvents | Not Specified | Soluble | Qualitative | [3] |

| Oils | Not Specified | Soluble | Qualitative | [3] |

| Ethanol | Room Temperature | Miscible | Qualitative | [3] |

| Ethanol | Not Specified | Soluble | Qualitative | [2] |

| Diethyl Ether | Not Specified | Soluble | Qualitative | [2] |

Note: The lack of extensive quantitative data highlights a research gap. The experimental protocols outlined in the following section can be employed to generate more comprehensive and precise solubility data for this compound in various solvents of interest.

Experimental Protocols for Solubility Determination

A precise and reproducible experimental protocol is crucial for determining the solubility of this compound. The following is a detailed methodology adapted from the well-established "shake-flask" method, which is considered the gold standard for thermodynamic solubility measurements.[4][5]

Principle of the Shake-Flask Method

The shake-flask method involves equilibrating an excess amount of the solid solute with a known volume of the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically, which represents its solubility at that specific temperature.

Materials and Apparatus

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate) of analytical grade

-

Thermostatic shaker bath or incubator

-

Analytical balance (accurate to ±0.1 mg)

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Vials for sample collection

-

Analytical instrument for concentration measurement (e.g., High-Performance Liquid Chromatography with UV detector (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS))

Experimental Procedure

-

Preparation of Solvent: Ensure all solvents are degassed to prevent bubble formation during the experiment.

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume (e.g., 10 mL) of the desired solvent. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow the excess solid to sediment. Alternatively, centrifuge the samples at a controlled temperature to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilution: If necessary, accurately dilute the filtered saturated solution with the appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method such as HPLC-UV or GC-MS.

-

Data Analysis: Calculate the solubility of this compound in the solvent at the given temperature, expressed in units such as g/L, mg/mL, or mole fraction.

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key workflows for solubility determination.

References

- 1. 2-acetyl-3,5(or 6)-dimethyl pyrazine, 72797-17-2 [thegoodscentscompany.com]

- 2. This compound: Uses, Safety, Properties, Synthesis & Supplier China | High Purity Food Flavor Ingredient [pipzine-chem.com]

- 3. 2-Acetyl-3,(5 or 6)-dimethylpyrazine | C8H11N2O+ | CID 3085845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. downloads.regulations.gov [downloads.regulations.gov]

In-Depth Technical Guide: Toxicological Data and Safety Assessment of 2-Acetyl-3,5-dimethylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data and safety assessment of 2-Acetyl-3,5-dimethylpyrazine, a key flavoring agent. The information is compiled from evaluations by major international food safety bodies and relevant scientific studies.

Executive Summary

This compound is a pyrazine derivative used as a flavoring substance in a variety of food products. Its safety has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA). Based on the available data, it is considered to pose no safety concern at current levels of intake when used as a flavoring agent. This assessment is supported by information on its metabolism, which is anticipated to involve pathways common to other pyrazine derivatives, leading to innocuous products.

Toxicological Data Summary

Quantitative toxicological data for this compound is limited. Much of the safety assessment relies on data from structurally related pyrazine derivatives.

Table 1: Acute and Subchronic Toxicity Data

| Test | Species | Route | Value | Reference |

| Acute Oral LD50 | Data Not Available for this compound | |||

| Related Compound: 2-ethyl-3,(5 or 6)-dimethylpyrazine | Rat | Oral | 460 mg/kg bw | [Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient] |

| 90-Day Subchronic NOAEL | Data Not Available for this compound | |||

| Related Compound: 2-ethyl-3,(5 or 6)-dimethylpyrazine | Rat | Oral (feeding) | 12.5 mg/kg bw/day (both sexes) | [Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient] |

| Related Compound: 2-ethyl-3,(5 or 6)-dimethylpyrazine | Rat | Oral (feeding) | 17 mg/kg bw/day (males), 18 mg/kg bw/day (females) | [Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient] |

Table 2: Genotoxicity Data for this compound

| Assay | Test System | Metabolic Activation | Result | Reference |

| Chromosomal Aberration | Chinese hamster lung-derived CHL/IU cells | With and without | Negative | EFSA FGE.17Rev2 |

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test) - General Protocol

A bacterial reverse mutation assay, or Ames test, is a widely used method to assess the mutagenic potential of a chemical.

Methodology:

-

Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium are commonly used.

-

Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence or absence of the S9 mix.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Analysis: Only bacteria that have undergone a reverse mutation to a histidine-independent state will grow into visible colonies. The number of revertant colonies is counted and compared to the negative control. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

In Vitro Mammalian Chromosomal Aberration Test - General Protocol

This test identifies substances that may cause structural chromosome aberrations in cultured mammalian cells.

Methodology:

-

Cell Culture: Established cell lines, such as Chinese Hamster Ovary (CHO) or Chinese Hamster Lung (CHL) cells, are cultured.

-

Exposure: The cells are exposed to the test substance at several concentrations, with and without metabolic activation (S9 mix), for a defined period.

-

Cell Harvest: A mitotic arresting agent is added to accumulate cells in metaphase. The cells are then harvested.

-

Slide Preparation: The harvested cells are treated with a hypotonic solution, fixed, and spread onto microscope slides.

-

Staining and Analysis: The chromosomes are stained, and metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

-

Evaluation: The frequency of aberrant cells is compared between the treated and control groups to determine if the test substance induced a statistically significant increase in chromosomal damage.

Safety Assessment and Regulatory Status

The safety of this compound as a flavoring agent is based on a comprehensive evaluation of its chemical structure, metabolism, and the toxicological profile of related substances.

Conclusion

Based on the available information from reputable international regulatory bodies, this compound is considered safe for its intended use as a flavoring agent. While specific quantitative toxicological data for this compound are limited, the safety assessment is well-supported by data on structurally related pyrazine derivatives and a thorough evaluation of its likely metabolic fate. The genotoxicity data available do not indicate a concern for mutagenicity.

Methodological & Application

Application Note: Quantitative Analysis of 2-Acetyl-3,5-dimethylpyrazine in Food Matrices by GC-MS

Introduction

2-Acetyl-3,5-dimethylpyrazine is a crucial flavor compound found in a variety of thermally processed foods, contributing to their desirable roasted, nutty, and popcorn-like aromas. Its formation is primarily a result of the Maillard reaction between amino acids and reducing sugars during processes such as baking, roasting, and frying. The concentration of this pyrazine derivative significantly influences the sensory profile and quality of food products like coffee, roasted nuts, and baked goods. Consequently, accurate and robust analytical methods for its quantification are essential for quality control, process optimization, and flavor profiling in the food industry. This application note details protocols for the analysis of this compound in food matrices using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds.[1]

Quantitative Data Summary

The following table summarizes typical quantitative data for the GC-MS analysis of pyrazines, including this compound, in various food matrices. These values are representative and may vary depending on the specific matrix, instrumentation, and method parameters.

| Food Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Recovery (%) | Reference |

| Roasted Coffee | HS-SPME-GC-MS | 0.83 ng/mL | 2.5 ng/mL | >0.99 | 91.6-109.2 | [2] |

| Baked Goods (Bread) | HS-SPME-GC-MS | 49.0 pg/kg | 163 pg/kg | >0.999 | N/A | [3] |

| Roasted Nuts (Peanuts) | HS-SPME-GC-MS | 2-60 ng/g | 6-180 ng/g | >0.99 | 91.6-109.2 | [2] |

| General Food Matrices | Solvent Extraction-GC-MS | N/A | N/A | N/A | N/A | [4] |

Experimental Protocols

Two primary methods for the extraction of this compound from food matrices are Headspace Solid-Phase Microextraction (HS-SPME) and Solvent Extraction.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is suitable for the analysis of volatile and semi-volatile compounds in solid and liquid food matrices.

Materials and Reagents:

-

Solid Phase Microextraction (SPME) fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Headspace vials (20 mL) with PTFE/silicone septa

-

Heating and stirring module (e.g., water bath, heating block with magnetic stirrer)

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system

-

Sodium chloride (NaCl)

-

Internal Standard (e.g., 2-Acetylpyrazine-d3)

-

Methanol or Dichloromethane (for standard preparation)

Sample Preparation:

-

Solid Samples (e.g., coffee, roasted nuts, baked goods): Homogenize the sample to a fine powder. Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.[1]

-

Liquid Samples (e.g., beverages): Pipette 5-10 mL of the liquid sample into a 20 mL headspace vial.

-

Add a known amount of internal standard solution to each vial.

-

To enhance the release of volatiles, add a small amount of saturated NaCl solution (e.g., 1 g of NaCl or 5 mL of saturated solution).[5]

-

Immediately seal the vial with the septum cap.

HS-SPME Procedure:

-

Place the vial in the heating and stirring module and incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 15-30 minutes) to allow for equilibration of the volatiles in the headspace.[4][5]

-

Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) while maintaining the temperature and agitation.[5]

-

After extraction, retract the fiber into the needle.

GC-MS Analysis:

-

Immediately insert the SPME fiber into the heated GC injector port (e.g., 250°C) for thermal desorption for a specific time (e.g., 2-5 minutes) in splitless mode.[4][5]

-

Start the GC-MS data acquisition.

GC-MS Parameters (Typical):

-

GC Column: DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)[4]

-

Oven Temperature Program: Initial temperature of 40°C for 2 minutes, ramp at 5°C/min to 150°C, then ramp at 10°C/min to 250°C and hold for 5 minutes.[4]

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.[5]

-

Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification. For this compound, characteristic ions would be monitored.

Protocol 2: Solvent Extraction GC-MS

This protocol is adaptable for various food matrices, particularly for semi-solid and solid foods.

Materials and Reagents:

-

Homogenizer (e.g., blender, Ultra-Turrax)

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

-

Extraction solvent (e.g., Dichloromethane or water)[4]

-

Anhydrous sodium sulfate

-

Solid Phase Extraction (SPE) cartridges (optional for cleanup)

-

GC-MS system

Sample Preparation and Extraction:

-

Weigh 5-10 g of the homogenized food sample into a beaker.[4]

-

Add 50 mL of the selected extraction solvent.[4]

-

Homogenize the mixture for 2-3 minutes.[4]

-

Transfer the mixture to a centrifuge tube and centrifuge at 5000 rpm for 10 minutes.[4]

-

Carefully decant the supernatant (the solvent extract).[4]

-

Repeat the extraction process on the sample residue two more times, combining all the supernatants.[4]

Drying and Concentration:

-

Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.[4]

-

Concentrate the extract to a final volume of 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.[4]

Cleanup (Optional):

-

If the extract is complex, a cleanup step using a suitable SPE cartridge may be necessary.[4]

GC-MS Analysis:

-

Inject 1 µL of the concentrated extract into the GC-MS system.[4]

-

Use the same GC-MS parameters as described in Protocol 1.

Experimental Workflow

Caption: Workflow for GC-MS analysis of this compound in food.

References

- 1. benchchem.com [benchchem.com]

- 2. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for the Extraction of 2-Acetyl-3,5-dimethylpyrazine using SPME

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of Solid-Phase Microextraction (SPME) for the extraction and analysis of 2-Acetyl-3,5-dimethylpyrazine, a significant flavor and aroma compound found in various food and beverage products. The protocols detailed herein are intended for use in research, quality control, and product development settings.

Introduction

This compound is a key contributor to the nutty, roasted, and popcorn-like aromas in a variety of cooked and processed foods. Accurate and efficient extraction and quantification of this compound are crucial for flavor profile analysis, quality assessment, and process optimization. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and versatile sample preparation technique that is highly suitable for the extraction of volatile and semi-volatile compounds like this compound from complex matrices.[1][2] This method, coupled with Gas Chromatography-Mass Spectrometry (GC-MS), provides a robust analytical workflow for the identification and quantification of this target analyte.

Data Presentation

The following tables summarize key quantitative data and experimental parameters for the SPME-GC-MS analysis of pyrazines, including compounds structurally related to this compound. This information has been compiled from various studies to provide a comparative overview.

Table 1: SPME Fiber Selection and Performance for Pyrazine Extraction

| SPME Fiber Coating | Target Analytes | Matrix | Key Findings | Reference(s) |

| Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | Pyrazines | Yeast Extract, Margarine, Cocoa | Showed the maximum volatile extraction efficiency for a broad range of pyrazines.[3][4][5][6] | [3][4][5][6] |

| Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) | Volatile Compounds | General | Recommended for more volatile polar analytes.[7] | [7] |

| Carboxen/Polydimethylsiloxane (CAR/PDMS) | Aroma-active compounds | Soy Sauce | Effective for the extraction of various aroma compounds, including pyrazines.[4] | [4] |

| Polydimethylsiloxane (PDMS) | Low molecular weight, volatile compounds | General | A good choice for general volatile analysis.[7] | [7] |

Table 2: Optimized HS-SPME Parameters for Pyrazine Analysis

| Parameter | Optimized Value | Matrix | Notes | Reference(s) |

| Extraction Temperature (°C) | 45 - 80 | Yeast Extract, Flavor-enhanced oils, Peanut Butter | Higher temperatures can increase the volatility of the analyte but may also introduce matrix effects.[4][8][9] | [4][8][9] |

| Extraction Time (min) | 30 - 60 | Yeast Extract, Flavor-enhanced oils, Microbial samples | Sufficient time is required to reach equilibrium between the sample, headspace, and fiber.[10][11] | [10][11] |

| Equilibration Time (min) | 10 - 30 | Yeast Extract, General | Allows for the volatile pyrazines to partition into the headspace before fiber exposure.[1][3] | [1][3] |

| Salt Addition | NaCl (to saturation) | Aqueous samples | Increases the ionic strength of the sample, promoting the release of volatile compounds into the headspace.[2][4] | [2][4] |

Table 3: GC-MS Parameters for Pyrazine Analysis

| Parameter | Value | Notes | Reference(s) |

| Column Type | DB-5ms, HP-5ms, or equivalent non-polar/medium-polar capillary column | These columns provide good separation for a wide range of volatile and semi-volatile compounds. | [1][2] |

| Column Dimensions | 30 m x 0.25 mm i.d., 0.25 µm film thickness | Standard dimensions for good resolution and sensitivity. | [1] |

| Carrier Gas | Helium | At a constant flow rate of 1.0-1.2 mL/min. | [1] |

| Injector Temperature (°C) | 250 - 270 | To ensure efficient thermal desorption of the analytes from the SPME fiber. | [1] |

| Injection Mode | Splitless | To maximize the transfer of analytes to the column for improved sensitivity. | [1][2] |

| Oven Temperature Program | Initial: 40-50°C (hold 2-5 min), Ramp: 3-5°C/min to 230-250°C | This program allows for the separation of a wide range of volatile compounds. | [1] |

| MS Ion Source Temp (°C) | 230 | Standard temperature for electron ionization. | [1] |

| MS Quadrupole Temp (°C) | 150 | Standard temperature for the quadrupole mass analyzer. | [1] |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible mass spectra. | [1] |

| Scan Mode | Full Scan (m/z 40-300) or Selected Ion Monitoring (SIM) | Full scan is used for identification, while SIM provides higher sensitivity for quantification. | [1] |

Table 4: Quantitative Data for Pyrazine Analysis (General)

| Pyrazine Compound | Matrix | Method | LOD (ng/g) | LOQ (ng/g) | Reference(s) |

| Various Pyrazines | Flavor-enhanced oils | MHS-SPME-arrow | 2 - 60 | 6 - 180 | [10][12] |

| 2-Methoxy-3,5-dimethylpyrazine | Drinking Water | HS-SPME-GC-MS | 0.83 (ng/mL) | 2.5 (ng/mL) | [13] |

| 2-Methylpyrazine & 2,5-Dimethylpyrazine | Microbial Samples | HS-SPME-GC/MS | - | - | [11] |

Note: Specific LOD and LOQ values for this compound were not consistently available across the reviewed literature. The provided data for other pyrazines can serve as a general guideline.

Experimental Protocols

This section provides a detailed methodology for the extraction and analysis of this compound from a solid or liquid sample using HS-SPME-GC-MS.

Materials and Reagents

-

Sample: Food matrix (e.g., roasted nuts, coffee, cocoa products)

-

Headspace Vials: 20 mL or 40 mL with PTFE/silicone septa screw caps

-

SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad pyrazine analysis.[3][4]

-

Internal Standard (Optional but Recommended): A deuterated analog of a pyrazine, such as 2,3-Diethyl-5-methylpyrazine-d7, for accurate quantification.[1]

-

Sodium Chloride (NaCl): Analytical grade, for salting out.

-

Deionized Water

-

Methanol and Chloroform (for stir bar conditioning if using SBSE)

Instrumentation

-

Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a mass selective detector.

-

SPME Autosampler or Manual Holder

-

Heating and Agitation Module (for vials)

Detailed Protocol

-

Sample Preparation:

-

Solid Samples: Weigh 1-5 g of the homogenized sample into a 20 mL or 40 mL headspace vial.[2]

-

Liquid Samples: Pipette 5-10 mL of the liquid sample into a headspace vial.[1]

-

Salt Addition: For aqueous samples, add NaCl to the vial to achieve saturation. This enhances the release of volatile compounds.[2][4]

-

Internal Standard Spiking (Optional): Add a known amount of the internal standard solution to each sample and standard.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Equilibration: Place the sealed vial in a heating block or water bath set to the desired equilibration temperature (e.g., 60°C). Allow the sample to equilibrate for 15-30 minutes with agitation.[1][3]

-

Extraction: After equilibration, expose the conditioned SPME fiber to the headspace of the vial. The extraction time and temperature should be optimized, but typical starting conditions are 30-45 minutes at 60°C.[2][10]

-

-

GC-MS Analysis:

-

Desorption: After extraction, immediately retract the fiber and insert it into the heated GC injector port (e.g., 250°C) for thermal desorption.[2] Desorb for 2-5 minutes in splitless mode.[1][2]

-

Chromatographic Separation: Start the GC-MS run using the parameters outlined in Table 3.

-

Mass Spectrometric Detection: The mass spectrometer will acquire data in either full scan or SIM mode.

-

-

Data Analysis:

-

Identification: Identify this compound by comparing its retention time and mass spectrum with that of a pure standard.

-

Quantification: For quantitative analysis, create a calibration curve using standards of known concentrations. Calculate the concentration of the analyte in the sample based on the peak area ratio to the internal standard.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the key relationships in the SPME process.

Caption: Workflow for the extraction and analysis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selection Guide for Supelco SPME Fibers [merckmillipore.com]

- 8. GC Analysis of Pyrazines in Peanut Butter [sigmaaldrich.com]

- 9. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of 2-Acetyl-3,5-dimethylpyrazine using an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction